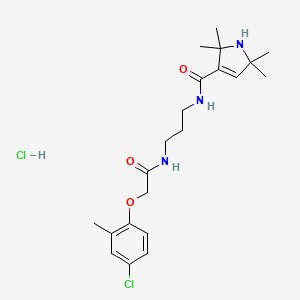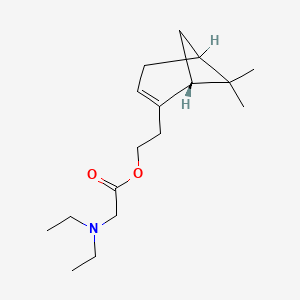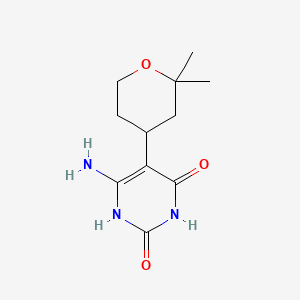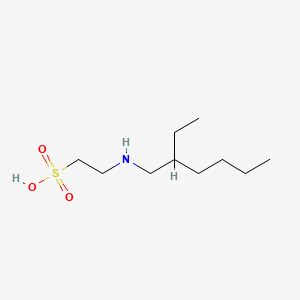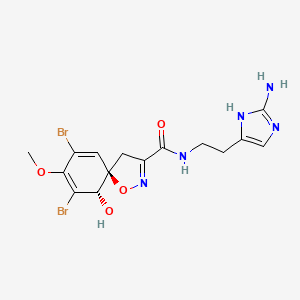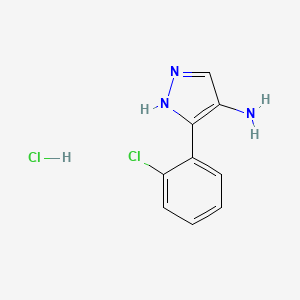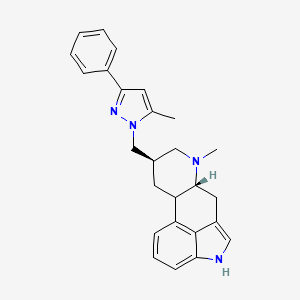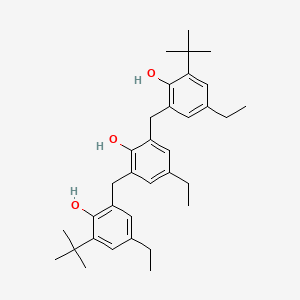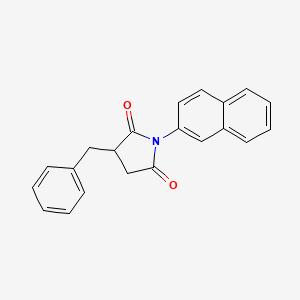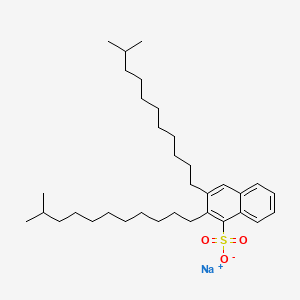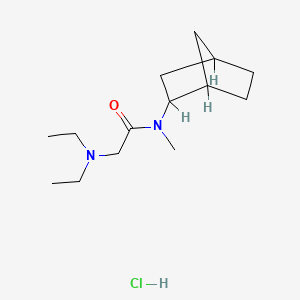
2-(Diethylamino)-N-methyl-N-(2-norbornanyl)acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diethylamino)-N-methyl-N-(2-norbornanyl)acetamide hydrochloride is a chemical compound with the molecular formula C13H24N2O.ClH. It is known for its complex structure and potential applications in various fields of scientific research. The compound is characterized by its unique acetamide group attached to a norbornane ring, which imparts specific chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-N-methyl-N-(2-norbornanyl)acetamide hydrochloride typically involves the reaction of diethylamine with a norbornane derivative under controlled conditions. The process may include steps such as:
Formation of the Intermediate: The initial step involves the reaction of diethylamine with a suitable norbornane derivative to form an intermediate compound.
Acetamide Formation: The intermediate is then reacted with acetic anhydride or a similar reagent to form the acetamide group.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction conditions. The process ensures high yield and purity of the final product, suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)-N-methyl-N-(2-norbornanyl)acetamide hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the acetamide group, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or alkylating agents in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
2-(Diethylamino)-N-methyl-N-(2-norbornanyl)acetamide hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)-N-methyl-N-(2-norbornanyl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(Diethylamino)-N-(2-norbornanyl)acetamide hydrochloride: A closely related compound with similar structure and properties.
2-(Diethylamino)-N-(2,5-dimethylphenyl)acetamide hydrochloride: Another related compound used in the synthesis of lidocaine hydrochloride.
Uniqueness
2-(Diethylamino)-N-methyl-N-(2-norbornanyl)acetamide hydrochloride is unique due to its specific acetamide group attached to a norbornane ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various scientific research applications.
Properties
CAS No. |
97703-05-4 |
|---|---|
Molecular Formula |
C14H27ClN2O |
Molecular Weight |
274.83 g/mol |
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-2-(diethylamino)-N-methylacetamide;hydrochloride |
InChI |
InChI=1S/C14H26N2O.ClH/c1-4-16(5-2)10-14(17)15(3)13-9-11-6-7-12(13)8-11;/h11-13H,4-10H2,1-3H3;1H |
InChI Key |
KSIYKTDGUYJOET-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(=O)N(C)C1CC2CCC1C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



